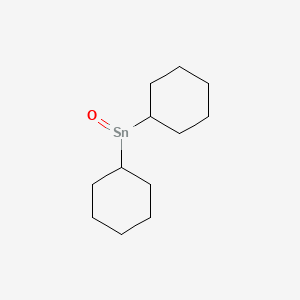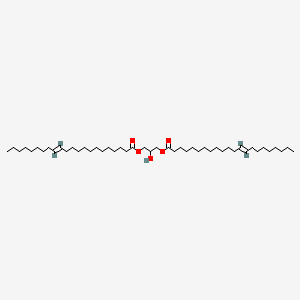
1,3-Didocosenoin (13Z)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dierucin, also known as 1,3-Di(cis-13-docosenoyl)-rac-glycerol, is a compound with the molecular formula C47H88O5 and a molecular weight of 733.20 g/mol It is a type of triglyceride where two of the three hydroxyl groups of glycerol are esterified with erucic acid
Méthodes De Préparation
1,3-Dierucin can be synthesized through several methods. One common synthetic route involves the esterification of glycerol with erucic acid under specific reaction conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the esterification process . Industrial production methods may involve more advanced techniques, such as enzymatic catalysis, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1,3-Dierucin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation, where hydrogen gas and a catalyst like palladium on carbon are used to reduce the double bonds in the erucic acid chains.
Applications De Recherche Scientifique
1,3-Dierucin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of triglycerides and their derivatives in various chemical reactions.
Biology: Researchers use 1,3-Dierucin to investigate the metabolic pathways of triglycerides and their role in cellular processes.
Medicine: The compound is studied for its potential therapeutic effects, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 1,3-Dierucin involves its interaction with specific molecular targets and pathways. In biological systems, it is hydrolyzed by lipases to release erucic acid and glycerol. Erucic acid can then be further metabolized through beta-oxidation to produce energy. The compound’s effects on metabolic pathways and cellular processes are of particular interest in research related to metabolic disorders and cardiovascular health .
Comparaison Avec Des Composés Similaires
1,3-Dierucin can be compared with other similar compounds, such as:
1,2-Dierucin: This isomer has the erucic acid chains esterified at the 1 and 2 positions of glycerol, leading to different chemical and physical properties.
Monoerucin: This compound has only one erucic acid chain esterified to glycerol, making it less hydrophobic compared to 1,3-Dierucin.
Brassidic Acid: A monounsaturated fatty acid similar to erucic acid, but with a different carbon chain length and double bond position.
1,3-Dierucin stands out due to its specific esterification pattern, which influences its reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C47H88O5 |
|---|---|
Poids moléculaire |
733.2 g/mol |
Nom IUPAC |
[3-[(E)-docos-13-enoyl]oxy-2-hydroxypropyl] (E)-docos-13-enoate |
InChI |
InChI=1S/C47H88O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-43-45(48)44-52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,45,48H,3-16,21-44H2,1-2H3/b19-17+,20-18+ |
Clé InChI |
CBTMTZFHKUDGSX-XPWSMXQVSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCCCC/C=C/CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC=CCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



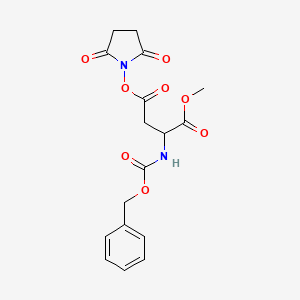
![2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate](/img/structure/B12321554.png)

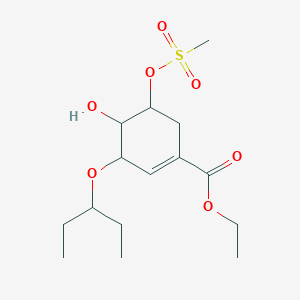


![[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12321575.png)
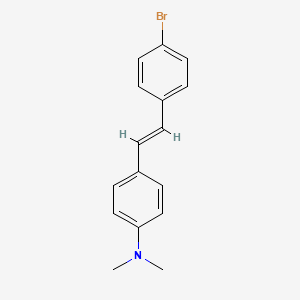
![2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12321583.png)
![(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12321589.png)
![2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol](/img/structure/B12321603.png)
![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)
